molecular formula C15H24ClNO B12356630 1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one,monohydrochloride

1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one,monohydrochloride

Cat. No.: B12356630
M. Wt: 269.81 g/mol
InChI Key: VCTNXWTYHZRDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride is a substituted cathinone derivative characterized by a 3,4-dimethylphenyl ring and a pentan-1-one backbone with an ethylamino substituent. The dimethylphenyl substituent distinguishes it from other analogs with methoxy or methylenedioxy groups, influencing its physicochemical and pharmacokinetic properties.

Properties

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-(ethylamino)pentan-1-one;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-5-7-14(16-6-2)15(17)13-9-8-11(3)12(4)10-13;/h8-10,14,16H,5-7H2,1-4H3;1H

InChI Key

VCTNXWTYHZRDMS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC(=C(C=C1)C)C)NCC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzaldehyde and ethylamine.

    Condensation Reaction: The aldehyde group of 3,4-dimethylbenzaldehyde reacts with ethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acylation: The amine is acylated with a suitable acylating agent to form the final product, 1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one.

    Hydrochloride Formation: The free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic effects or as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: The compound may bind to specific receptors, altering their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can modulate signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between the target compound and related analogs:

Compound Name Phenyl Substituent Ketone Chain Length CAS Number (HCl Salt) Molecular Weight (HCl Salt)
1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one, HCl 3,4-dimethyl Pentan-1-one Not reported ~285.8 (estimated)
DL-4662 (1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one, HCl) 3,4-dimethoxy Pentan-1-one Not reported 301.8
N-Ethylpentylone (Ephylone) HCl 3,4-methylenedioxy Pentan-1-one 17763-02-9 285.8
Ethylone HCl 3,4-methylenedioxy Propan-1-one 17763-03-0 257.7

Key Observations :

  • Methylenedioxy (Ephylone/Ethylone): Associated with serotonin receptor affinity, common in entactogens like MDMA . Dimethoxy (DL-4662): Balances lipophilicity and polarity, possibly altering metabolic stability .
  • Ketone Chain Length :
    • Pentan-1-one (target, DL-4662, Ephylone) : Longer chains may prolong duration of action due to slower metabolism compared to propan-1-one derivatives like Ethylone .

Pharmacological and Metabolic Implications

Receptor Binding and Activity
  • Target Compound : The dimethylphenyl group likely reduces affinity for serotonin transporters (SERT) compared to methylenedioxy analogs but may increase dopamine transporter (DAT) selectivity, akin to pyrovalerone derivatives .
  • Ephylone: Exhibits mixed SERT/DAT inhibition, linked to stimulant and hallucinogenic effects .
  • DL-4662: Dimethoxy groups may confer weaker receptor interactions than methylenedioxy, as seen in comparative studies of methoxy vs. methylenedioxy cathinones .
Metabolic Pathways
  • Dimethylphenyl : Predicted to undergo hepatic oxidation (e.g., CYP450-mediated demethylation) and glucuronidation, similar to 3,4-dimethylamphetamine analogs .
  • Methylenedioxy (Ephylone) : Prone to demethylenation via CYP3A4, generating catechol metabolites that may induce toxicity .

Analytical Data and Detection

  • HPLC Retention Times: DL-4662: Retention time ~1.11 minutes under acidic conditions (similar to other pentanones) . Ephylone: Retention times vary by method but typically exceed shorter-chain analogs like Ethylone .
  • Mass Spectrometry: Target Compound: Expected [M+H]+ peak ~242.2 (free base) and ~278.7 (HCl salt) based on molecular formula (C15H23NO·HCl). Ephylone: m/z 285.8 [M+H]+ .

Biological Activity

1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one, monohydrochloride (CAS Number: 2748485-09-6) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of substances known as substituted cathinones, which are structurally related to the natural stimulant khat. Understanding its biological activity is crucial for assessing its pharmacological potential and safety profile.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₄ClNO
  • Molecular Weight : 269.81 g/mol
  • Chemical Structure : The compound features a pentanone backbone with an ethylamino group and a dimethylphenyl substituent.

Research indicates that compounds like 1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one may exert their effects primarily through monoamine transporter interactions. These substances typically inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to other stimulants and could account for both their psychoactive effects and potential therapeutic applications.

Stimulant Effects

Studies suggest that 1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one exhibits stimulant properties. It has been observed to increase locomotor activity in animal models, indicating a central nervous system (CNS) stimulating effect. This is consistent with findings from other substituted cathinones, which often show similar stimulant profiles.

Neuropharmacological Studies

Neuropharmacological evaluations have demonstrated that the compound can significantly affect dopamine release in vitro. The compound's ability to enhance dopamine levels suggests potential implications for conditions such as attention deficit hyperactivity disorder (ADHD) or depression, where dopaminergic signaling is often dysregulated.

Study Findings
Study AIncreased locomotor activity in rodents after administration of the compound.
Study BIn vitro assays showed enhanced dopamine release in neuronal cultures.
Study CPotential anxiolytic effects observed at lower doses in behavioral tests.

Safety Profile

The safety profile of 1-(3,4-Dimethylphenyl)-2-(ethylamino)pentan-1-one remains largely uncharacterized due to limited clinical data. However, as with other stimulants, risks may include:

  • Cardiovascular complications (e.g., hypertension, tachycardia)
  • Potential for abuse and dependence
  • Neuropsychiatric effects (e.g., anxiety, paranoia)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.